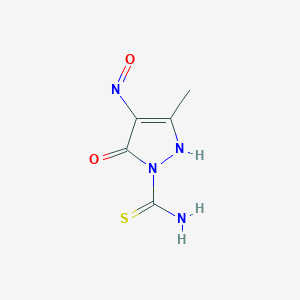![molecular formula C9H9N5 B058476 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine CAS No. 115420-04-7](/img/structure/B58476.png)
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The structure of this compound includes an imidazoquinazoline core, which is known for its significant biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of ammonium acetate. This reaction typically requires heating under reflux conditions for several hours to yield the desired product .
Another approach involves the use of metal-catalyzed reactions. For instance, the cyclization of 2-aminobenzamide with glyoxal can be catalyzed by copper salts, which can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may possess different biological activities and properties .
Aplicaciones Científicas De Investigación
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-3,7-dihydro-imidazo[4,5-g]quinazolin-8-one
Uniqueness
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is unique due to its specific substitution pattern and the presence of an imidazoquinazoline core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
4,9-dihydro-1H-imidazo[4,5-g]quinazolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h3-4H,1-2H2,(H,12,13)(H2,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUWLWJCBEYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














